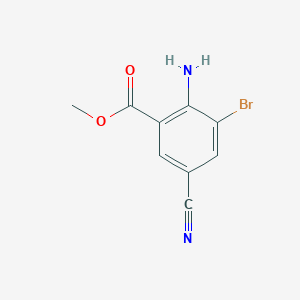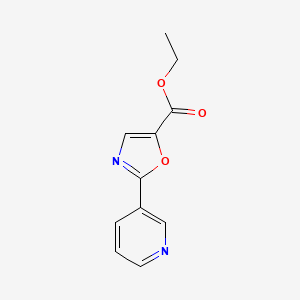![molecular formula C12H18N2O2 B13926516 N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide CAS No. 59884-42-3](/img/structure/B13926516.png)
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C12H18N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with an ethyl(2-hydroxyethyl)amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with ethyl(2-hydroxyethyl)amine under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acylation to form the final product. Common reagents used in this synthesis include reducing agents such as hydrogen gas in the presence of a palladium catalyst and acylating agents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylacetamides. These products have distinct properties and applications, making them valuable in different research and industrial contexts .
Wissenschaftliche Forschungsanwendungen
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)acetamide: Similar in structure but lacks the ethyl group on the amino substituent.
N-phenylacetamide: Lacks the hydroxyethyl and ethyl groups, making it less complex.
N-(4-aminophenyl)acetamide: Similar but lacks the hydroxyethyl and ethyl groups.
Uniqueness
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59884-42-3 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-3-14(8-9-15)12-6-4-11(5-7-12)13-10(2)16/h4-7,15H,3,8-9H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
INEGKZLIDJIKES-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



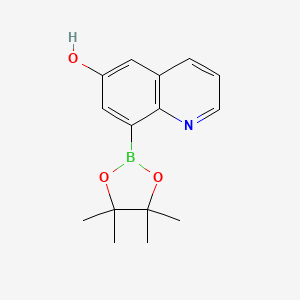
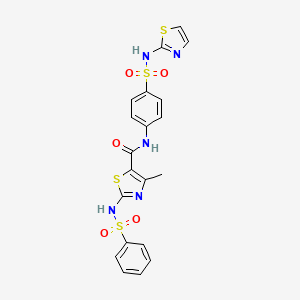
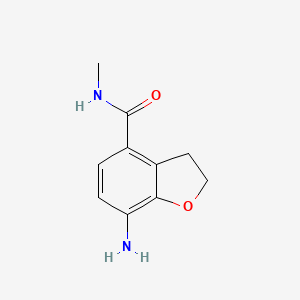
![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)


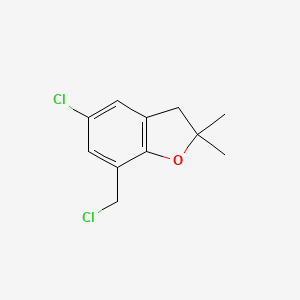
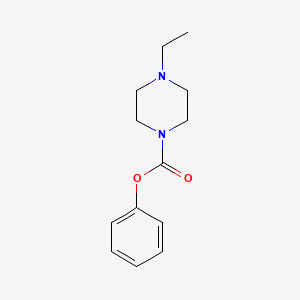

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

